molecular formula C6H10S2 B13741662 2,3-Dihydro-5,6-dimethyl-1,4-dithiin CAS No. 22796-26-5

2,3-Dihydro-5,6-dimethyl-1,4-dithiin

Cat. No.: B13741662
CAS No.: 22796-26-5
M. Wt: 146.3 g/mol
InChI Key: FAYLFGHUYPPDPQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-5,6-dimethyl-1,4-dithiin is a sulfur-containing heterocyclic compound with the molecular formula C6H10S2 It is known for its unique structural features, which include a six-membered ring with two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5,6-dimethyl-1,4-dithiin typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with sulfur to form the desired dithiin ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5,6-dimethyl-1,4-dithiin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms in the ring, which can act as nucleophiles or electrophiles depending on the reaction conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5,6-dimethyl-1,4-dithiin involves its interaction with various molecular targets and pathways. In plants, it affects enzyme activities associated with nitrogen metabolism and secondary metabolism, leading to growth inhibition. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form bonds with different biological molecules and alter their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of two methyl groups, which influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and allows for specialized applications in various fields .

Properties

IUPAC Name

5,6-dimethyl-2,3-dihydro-1,4-dithiine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10S2/c1-5-6(2)8-4-3-7-5/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYLFGHUYPPDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SCCS1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177345
Record name 2,3-Dihydro-5,6-dimethyl-1,4-dithiin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22796-26-5
Record name 2,3-Dihydro-5,6-dimethyl-1,4-dithiin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22796-26-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5,6-dimethyl-1,4-dithiin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-5,6-dimethyl-1,4-dithiin
Source EPA DSSTox
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Record name 2,3-dihydro-5,6-dimethyl-1,4-dithiin
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Record name 2,3-DIHYDRO-5,6-DIMETHYL-1,4-DITHIIN
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